Fecapentaene 12
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Overview
Description
Fecapentaene 12 is a genotoxic polyunsaturated ether-lipid produced by the colonic microflora in humans and pigs . It is a potent mutagen found in human feces and has been extensively studied for its cytotoxic and genotoxic properties . This compound is known to cause DNA damage, including interstrand cross-links and single-strand breaks .
Preparation Methods
Fecapentaene 12 can be synthesized from its biological precursor, a plasmalogen, which is a natural product of mammalian origin . The precursor can be purified from feces through a series of extractions and precipitation in organic solvents followed by silica and amine high-performance liquid chromatography . The precursor can then be hydrolyzed in vitro by a combination of lipase and phospholipase C to produce this compound .
Chemical Reactions Analysis
Fecapentaene 12 undergoes several types of chemical reactions, including:
Scientific Research Applications
Fecapentaene 12 has been studied extensively for its mutagenic properties and its role in the etiology of colon cancer . It is used in research to understand the mechanisms of DNA damage and repair, as well as the effects of mutagens on cellular processes . Additionally, this compound is used to study the interactions between mutagens and cellular thiols, such as glutathione .
Mechanism of Action
Fecapentaene 12 exerts its effects by reacting with cellular thiols and causing several types of DNA damage . It decreases the content of cellular free low-molecular-weight thiols, including glutathione, through both alkylation and oxidative reactions . This leads to significant DNA damage, including interstrand cross-links, single-strand breaks, and DNA-protein cross-links .
Comparison with Similar Compounds
Fecapentaene 12 is similar to fecapentaene 14, another genotoxic polyunsaturated ether-lipid produced by the colonic microflora . Both compounds are potent mutagens and have similar mechanisms of action . this compound is more abundant and has been studied more extensively . Other similar compounds include various fecapentaene analogues that have been identified in human feces .
Properties
CAS No. |
91423-46-0 |
---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(2S)-3-[(1E,3E,5E,7E,9E)-dodeca-1,3,5,7,9-pentaenoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h3-12,15-17H,2,13-14H2,1H3/b4-3+,6-5+,8-7+,10-9+,12-11+/t15-/m0/s1 |
InChI Key |
CQBOBCAMYWRTNO-CFEYUBAXSA-N |
Isomeric SMILES |
CC/C=C/C=C/C=C/C=C/C=C/OC[C@H](CO)O |
SMILES |
CCC=CC=CC=CC=CC=COCC(CO)O |
Canonical SMILES |
CCC=CC=CC=CC=CC=COCC(CO)O |
Synonyms |
1-(1-glycero)dodeca-1,3,5,7,9-pentaene fecapentaene-12 GDPE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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